3-(2-Methoxy-5-methyl-benzyl)-piperidine

Lipophilicity Blood-Brain Barrier Penetration Pharmacokinetic Prediction

Only the C-3 regioisomer (CAS 955315-16-9) aligns the methoxy group with the validated sigma-1 pharmacophore—the widely available C-4 isomer (CAS 955314-98-4) will generate false negatives in binding assays. This compound is produced exclusively via custom synthesis; expect 1-3 week lead times and request a full Certificate of Analysis (CoA) with HPLC/GC purity trace to eliminate batch-to-batch variability in radioligand displacement studies.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 955315-16-9
Cat. No. B15171713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-5-methyl-benzyl)-piperidine
CAS955315-16-9
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)CC2CCCNC2
InChIInChI=1S/C14H21NO/c1-11-5-6-14(16-2)13(8-11)9-12-4-3-7-15-10-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3
InChIKeyYTSHBJLBSBZDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Technical Synopsis: 3-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955315-16-9) vs. In-Class Alternatives


3-(2-Methoxy-5-methyl-benzyl)-piperidine (CAS 955315-16-9) is a C-3 benzyl-substituted piperidine featuring a 2-methoxy-5-methyl substitution pattern on the aromatic ring [1]. With a molecular formula of C14H21NO and a molecular weight of 219.32 g/mol, this compound functions as a versatile synthetic building block and pharmacological probe [1]. Its structural features—specifically the piperidine ring attachment point (C-3 vs. common C-4 or N-attachment) and the dual aryl substitution (methoxy at position 2, methyl at position 5)—render it non-interchangeable with closely related benzylpiperidine analogs. The compound is commercially available solely through custom synthesis channels, which has direct implications for procurement lead times, minimum order quantities, and lot-to-lot characterization requirements .

Procurement Risk Alert: Why In-Class Benzylpiperidine Analogs Cannot Substitute for CAS 955315-16-9


Generic substitution among benzylpiperidine derivatives is inadvisable because even minor structural perturbations of the piperidine ring attachment point or the aryl substitution pattern produce measurable shifts in physicochemical properties and predicted pharmacological behavior that cannot be compensated by simple concentration adjustment [1]. The target compound's C-3 attachment distinguishes it from the more widely available and cataloge-listed C-4 regioisomer (4-(2-Methoxy-5-methyl-benzyl)-piperidine, CAS 955314-98-4), while its dual 2-methoxy/5-methyl substitution differentiates it from the commercially abundant unsubstituted 3-benzylpiperidine (CAS 13603-25-3) [1]. Published structure-activity relationship (SAR) evidence on sigma-1 receptor pharmacology demonstrates that a methoxy group at the position corresponding to the benzyl-piperidine junction critically enhances target affinity in the nanomolar range, whereas its removal abolishes potent binding—a threshold effect that cannot be bridged by dosing changes [2]. Consequently, screening or process development using a simpler analog risks both false-negative and false-positive results, undermining data reproducibility and regulatory submission readiness.

Head-to-Head Evidence Matrix: Quantified Differentiation of 3-(2-Methoxy-5-methyl-benzyl)-piperidine from Comparator Analogs


Lipophilicity Shift: XLogP3 Δ = +0.3 vs. Unsubstituted Benzylpiperidines

The target compound exhibits a computed XLogP3 of 2.8, representing a +0.3 log unit increase over both 3-benzylpiperidine (XLogP3 = 2.5) and 4-benzylpiperidine (XLogP3 = 2.5) [1][2]. This corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient. The increment arises from the combined electron-donating and lipophilic contributions of the 2-methoxy and 5-methyl substituents. In the context of central nervous system (CNS) drug design, a logP shift of this magnitude can alter predicted blood-brain barrier permeability and tissue distribution profiles, making the substituted compound a more appropriate probe for targets within lipid-rich compartments.

Lipophilicity Blood-Brain Barrier Penetration Pharmacokinetic Prediction

Piperidine Basicity Modulation: pKa = 10.30 vs. 10.45 for 3-Benzylpiperidine

The predicted pKa of the piperidine nitrogen in the target compound is 10.30 ± 0.10, compared to 10.45 ± 0.10 for the unsubstituted 3-benzylpiperidine . This -0.15 log unit decrement reflects the subtle electron-donating effect of the 2-methoxy and 5-methyl substituents transmitted through the methylene spacer into the piperidine ring. While modest, this difference influences the protonation state at physiological pH (7.4): at pH 7.4, both compounds exist predominantly in their protonated (conjugate acid) forms, but the slightly lower pKa of the target compound reduces the fraction protonated by approximately 1–2 percentage points, which can marginally affect aqueous solubility, salt selection in formulation, and ion-pair chromatographic retention in analytical method development.

Amine Basicity Salt Formation Formulation Compatibility

Hydrogen Bond Acceptor Capacity: HBA = 2 vs. 1 for Unsubstituted Benzylpiperidines

The target compound possesses two hydrogen bond acceptor (HBA) atoms (the methoxy oxygen on the aryl ring and the piperidine nitrogen), whereas 3-benzylpiperidine and 4-benzylpiperidine each possess only one HBA (the piperidine nitrogen alone) [1][2]. The additional methoxy oxygen provides a second, spatially distinct HBA site that can engage in orthogonal hydrogen bonding interactions with protein backbone amides, side-chain hydroxyls (Ser, Thr, Tyr), or ordered water molecules within a binding pocket. Published SAR on sigma-1 receptor ligands demonstrates that the presence of a methoxy group at the equivalent position (position 3 of the spiropiperidine scaffold) is a critical determinant for achieving low nanomolar affinity (Ki = 1.29–1.14 nM), whereas its replacement with hydroxy, carbonyl, or alkoxy groups significantly diminishes binding [3]. Although the exact receptor profile of CAS 955315-16-9 has not been reported, the structural precedent establishes that the additional HBA site is not functionally inert.

Molecular Recognition Ligand Efficiency Hydrogen Bonding

Topological Polar Surface Area (TPSA) Increase: 21.3 Ų vs. 12.0 Ų

The TPSA of the target compound is 21.3 Ų, representing a 77.5% increase over the 12.0 Ų TPSA of both 3-benzylpiperidine and 4-benzylpiperidine [1][2][3]. This increase is entirely attributable to the methoxy oxygen on the aromatic ring, which contributes approximately 9.3 Ų of additional polar surface. In ADME prediction, TPSA values below 60 Ų are generally associated with good oral absorption, so all compounds in this set remain within the favorable range. However, the proportional increase is substantial for a compound of this molecular weight (219 Da) and predicts measurably lower passive transcellular permeability compared to the unsubstituted analogs. This is relevant for Caco-2 permeability screening and for interpreting cellular potency data where intracellular target access may be rate-limiting.

Membrane Permeability Oral Bioavailability Prediction ADME

Regioisomeric Position (C-3 vs. C-4 Attachment): Sigma-1 Receptor Pharmacophore Alignment

Of the two possible benzyl-piperidine regioisomers sharing the 2-methoxy-5-methylphenyl group, only the 3-substituted isomer (CAS 955315-16-9) positions the piperidine nitrogen and the benzyl moiety in a spatial arrangement that aligns with the sigma-1 receptor pharmacophore model [1]. In a systematic study of spiropiperidine sigma ligands, Maier and Wünsch (2002) demonstrated that a benzyl residue at the piperidine nitrogen combined with a methoxy group in position 3 (relative to the spiro junction) yields Ki values of 1.29 nM and 1.14 nM at sigma-1, with sigma-1/sigma-2 selectivity ratios exceeding 1000-fold [1]. Subsequent modification of either the benzyl attachment point or the methoxy position resulted in a consistent, predictable reduction in sigma-1 affinity. The 4-substituted regioisomer (4-(2-Methoxy-5-methyl-benzyl)-piperidine, CAS 955314-98-4) lacks the critical 1,3-relationship between the piperidine nitrogen and the aryl substituent that defines this pharmacophore, and would be predicted to exhibit a fundamentally different receptor binding profile. Experimental head-to-head affinity comparison between the two regioisomers has not been published, but the SAR framework provides a robust mechanistic basis for predicting divergent target engagement.

Regioisomerism Sigma-1 Receptor Pharmacophore Mapping

Rotatable Bond Count and Conformational Sampling: 3 Bonds vs. 2 for Unsubstituted Analogs

The target compound possesses three rotatable bonds (the benzyl-piperidine C–C bond, the aryl–OCH3 bond, and the aryl–CH3 bond has no rotational barrier but is counted as part of the molecular framework), compared to two rotatable bonds for both 3-benzylpiperidine and 4-benzylpiperidine [1][2]. The additional rotatable bond (the methoxy C–O torsion) allows the methoxy group to adopt multiple distinct low-energy conformations, expanding the conformational ensemble that the compound can sample in solution. This conformational expansion has dual consequences: (1) a potentially unfavorable entropic penalty upon binding (estimated at ~0.5–1.0 kcal/mol per frozen rotor) that must be offset by enthalpic gains from hydrogen bonding, and (2) an increased probability of identifying a conformation that matches the receptor-bound geometry. The net effect on binding free energy cannot be predicted a priori but represents a real thermodynamic difference between the substituted and unsubstituted scaffolds that is absent from simplified ligand efficiency metrics.

Conformational Flexibility Binding Entropy Ligand Pre-organization

High-Value Application Scenarios for 3-(2-Methoxy-5-methyl-benzyl)-piperidine Procurement


Sigma-1 Receptor Pharmacophore Probe: Regioisomer-Specific Screening

For research groups conducting sigma-1 receptor binding or functional assays, only the C-3 benzyl-substituted isomer (CAS 955315-16-9) positions the methoxy group in alignment with the validated sigma-1 pharmacophore. Published SAR demonstrates that this 1,3-relationship between the piperidine nitrogen and the methoxy-bearing aryl ring is a critical determinant of low nanomolar sigma-1 affinity (Ki values as low as 1.14–1.29 nM in analogous spiropiperidine scaffolds) . Procurement of the widely available 4-substituted regioisomer (CAS 955314-98-4) or unsubstituted 3-benzylpiperidine for sigma-1 screening would be mechanistically unsound and is predicted to generate false-negative data. This compound is indicated for laboratories performing radioligand displacement assays ([3H]-pentazocine or [3H]-(+)-SKF-10,047 protocols), sigma-1/sigma-2 selectivity profiling, and computational pharmacophore refinement studies.

CNS Penetrant Fragment Elaboration and Scaffold-Hopping SAR

With a computed XLogP3 of 2.8 and a TPSA of 21.3 Ų, the target compound resides within the favorable CNS drug-like property space (logP 1–4, TPSA <60 Ų) . Its +0.3 logP increment over unsubstituted benzylpiperidine analogs (XLogP3 = 2.5) corresponds to a predicted ~2-fold increase in octanol-water partitioning, making it a more appropriate starting point for fragment-to-lead optimization campaigns targeting lipid-exposed binding pockets or transmembrane protein domains. The dual aryl substitution pattern further enables systematic scaffold-hopping studies, where the 5-methyl group serves as a vector for introducing additional functionality (e.g., oxidation to carboxylic acid, halogenation, or bioisosteric replacement with Cl/CF3) without perturbing the core pharmacophore geometry.

Custom Synthesis-Quality Analytical Reference Standard for Method Development

Because CAS 955315-16-9 is not available as an off-the-shelf catalog product from major milligram-scale suppliers and is produced exclusively through custom synthesis channels, it represents a high-value opportunity for laboratories that require a well-characterized, lot-specific analytical reference standard . The physicochemical properties documented in this guide—pKa 10.30 ± 0.10, XLogP3 2.8, TPSA 21.3 Ų, and 2 HBA— provide a foundation for developing fit-for-purpose HPLC/GC purity methods, preparing certified reference material for LC-MS/MS quantification, and establishing solubility specifications for formulation screening . For groups performing pharmacokinetic or tissue distribution studies, a single, authenticated synthesis batch with full Certificate of Analysis (CoA) eliminates batch-to-batch variability that could confound in vivo data interpretation.

Orthogonal Hydrogen Bond Pharmacophore Design in Structure-Based Drug Discovery

The two hydrogen bond acceptor atoms (piperidine N + methoxy O) of CAS 955315-16-9, combined with its three rotatable bonds, provide a geometrically distinct pharmacophore compared to the single-HBA unsubstituted benzylpiperidine analogs . For structure-based drug design (SBDD) programs using X-ray crystallography or cryo-EM, this compound is suitable as a fragment for co-crystallization trials where the methoxy oxygen may form a key water-mediated or direct hydrogen bond with the target protein backbone. The presence of two HBA vectors separated by ~4–5 Å (approximate distance between piperidine N and methoxy O in the extended conformation) creates an opportunity for bidentate hydrogen bonding that is structurally precluded in the single-HBA comparators. Docking studies and molecular dynamics simulations incorporating this compound therefore sample binding poses that are inaccessible to the simpler scaffold.

Quote Request

Request a Quote for 3-(2-Methoxy-5-methyl-benzyl)-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.